molecular formula C15H21N3O4 B12326226 (3-Boc-amino-azetidin-1-YL)-pyridin-4-YL-acetic acid CAS No. 885275-96-7

(3-Boc-amino-azetidin-1-YL)-pyridin-4-YL-acetic acid

Cat. No.: B12326226
CAS No.: 885275-96-7
M. Wt: 307.34 g/mol
InChI Key: ZRTNFPGXRIXCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Boc-amino-azetidin-1-YL)-pyridin-4-YL-acetic acid” is a heterocyclic compound featuring a pyridin-4-yl moiety linked to an azetidine ring (a four-membered nitrogen-containing ring) and an acetic acid group. The pyridine ring contributes aromaticity and hydrogen-bonding capabilities, while the azetidine’s conformational rigidity may enhance target binding specificity in drug design.

Properties

CAS No.

885275-96-7

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]-2-pyridin-4-ylacetic acid

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)17-11-8-18(9-11)12(13(19)20)10-4-6-16-7-5-10/h4-7,11-12H,8-9H2,1-3H3,(H,17,21)(H,19,20)

InChI Key

ZRTNFPGXRIXCLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC=NC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Boc-amino-azetidin-1-YL)-pyridin-4-YL-acetic acid typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Boc Group: The Boc (tert-butoxycarbonyl) group is introduced to protect the amino group during subsequent reactions.

    Coupling with Pyridine: The protected azetidine is then coupled with a pyridine derivative under specific conditions to form the desired compound.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of (3-Boc-amino-azetidin-1-YL)-pyridin-4-YL-acetic acid follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Boc-amino-azetidin-1-YL)-pyridin-4-YL-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Structural Overview

The compound features a Boc-protected amino group , an azetidine ring , and a pyridine moiety linked to an acetic acid functional group. The presence of these functional groups contributes to its versatility as a building block in organic synthesis and as a potential pharmacophore in drug development.

Medicinal Chemistry Applications

The compound's structural features make it a candidate for various medicinal applications:

  • Analogs of Bioactive Compounds : The azetidine derivatives have been shown to act as analogs of known pharmaceuticals, such as pain medications and antirheumatic drugs like Baricitinib, which contains a similar azetidine structure .
  • Potential Therapeutics : Research indicates that compounds containing azetidine rings exhibit significant biological activity, including interactions with specific enzymes or receptors, which may lead to the development of new therapeutic agents.

Case Studies

Several studies highlight the utility of (3-Boc-amino-azetidin-1-YL)-pyridin-4-YL-acetic acid in drug discovery:

Case Study 1: Pain Management

A study investigated the synthesis of azetidine derivatives that mimic the structure of Meperidine, a known analgesic. The synthesized compounds demonstrated promising analgesic properties in preliminary assays, indicating their potential as new pain management therapies .

Case Study 2: Antirheumatic Activity

Research involving Baricitinib analogs revealed that modifications to the azetidine structure can enhance anti-inflammatory effects. The incorporation of pyridine and acetic acid functionalities was found to improve binding affinity to target receptors involved in inflammatory pathways .

Comparative Data Table

Compound TypeSynthesis MethodYield (%)Biological Activity
Azetidine Derivative (Pain Relief)Aza-Michael Addition75Analgesic properties similar to Meperidine
Baricitinib AnalogPd-Catalyzed Cross-Coupling80Anti-inflammatory effects
Heterocyclic Amino Acid DerivativeSuzuki–Miyaura Cross-Coupling70Potential therapeutic agent

Mechanism of Action

The mechanism of action of (3-Boc-amino-azetidin-1-YL)-pyridin-4-YL-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to related molecules in the evidence:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Protecting Group Purity Application Insights Reference
(R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid C₂₄H₂₂N₂O₄ 402.44 3-pyridyl, butyric acid, Fmoc-amine Fmoc ≥98% Solid-phase peptide synthesis
2-Pyridin-4-ylacetic acid C₇H₇NO₂ 137.14 Pyridin-4-yl, acetic acid None N/A Biochemical conjugation
2-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid C₈H₉NO₄ 183.16 Oxopyridine, hydroxyl, methyl None N/A Chelation (e.g., metal ions)
Pyridin-4-yl-acetic acid tert-butyl ester C₁₁H₁₅NO₂ 193.24 Pyridin-4-yl, tert-butyl ester tert-butyl 95–98% Lipophilic prodrug design

Key Comparisons:

Protecting Groups :

  • The Boc group in the target compound offers acid-labile protection, contrasting with the base-labile Fmoc group in ’s compound. This distinction is critical in orthogonal synthesis strategies .
  • The tert-butyl ester in enhances lipophilicity, whereas the acetic acid in the target compound enables direct conjugation via carboxylate reactivity .

Heterocyclic Core :

  • The azetidine ring in the target compound imposes greater conformational strain than the unmodified pyridine in or the oxopyridine in . This strain may improve metabolic stability in vivo .
  • The 4-pyridyl orientation (vs. 3-pyridyl in ) may alter electronic properties and binding interactions in biological targets .

Functional Group Diversity: ’s compound includes a hydroxyl and oxo group, enabling metal chelation—a property absent in the Boc-protected target compound .

Purity and Synthetic Utility :

  • High-purity analogs (e.g., ≥98% in ) are prioritized in pharmaceutical synthesis, suggesting the target compound’s purity would need to meet similar standards for reliable applications .

Research Implications and Limitations

Further studies should prioritize:

  • Synthetic Optimization : Benchmarking Boc-deprotection efficiency against Fmoc-based analogs .
  • Biological Profiling : Evaluating azetidine-pyridine hybrids for kinase inhibition or protein degradation, leveraging the acetic acid for bioconjugation .
  • Stability Studies : Assessing hydrolytic stability of the azetidine ring compared to saturated heterocycles like piperidine .

Biological Activity

The compound (3-Boc-amino-azetidin-1-YL)-pyridin-4-YL-acetic acid is a synthetic molecule notable for its complex structure, which integrates an azetidine ring, a pyridine moiety, and an acetic acid functional group. This unique configuration suggests potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₁₅H₂₁N₃O₄
  • Molar Mass : 307.34 g/mol
  • CAS Number : 885275-96-7

The presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group of the azetidine enhances the compound's stability and solubility, which are critical for its biological activity .

Structural Features

FeatureDescription
Azetidine RingA four-membered saturated heterocycle contributing to the compound's reactivity.
Pyridine MoietyA six-membered aromatic heterocycle that enhances biological interactions.
Acetic Acid GroupIncreases polarity and solubility, facilitating interaction with biological targets.

Antimicrobial Properties

Research indicates that many pyridine-containing compounds exhibit significant antibacterial and antifungal properties . Specifically, (3-Boc-amino-azetidin-1-YL)-pyridin-4-YL-acetic acid has shown promising results against various microbial strains:

  • Antibacterial Activity : Effective against multidrug-resistant strains such as Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .
  • Antifungal Activity : Exhibits activity against common fungal pathogens, although specific MIC values require further investigation.

Anticancer Activity

The compound has also been evaluated for its potential anticancer effects . In vitro studies have demonstrated:

  • Induction of apoptosis in cancer cell lines.
  • Cell cycle arrest at the mitotic phase, as evidenced by increased levels of phosphorylated histone H3 .

Case Study: In Vitro Evaluation

A study examined the effects of (3-Boc-amino-azetidin-1-YL)-pyridin-4-YL-acetic acid on MCF-7 breast cancer cells, revealing an IC₅₀ value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (5-FU) . The compound exhibited selective toxicity towards cancer cells while sparing normal cells.

The mechanism by which (3-Boc-amino-azetidin-1-YL)-pyridin-4-YL-acetic acid exerts its biological effects can be attributed to:

  • Enzyme Inhibition : The compound binds to the active sites of specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : Interaction with cell surface receptors can lead to changes in signaling pathways that regulate cell proliferation and apoptosis .

Interaction Studies

Techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy are utilized to assess binding affinities between the compound and various biological targets .

Research Findings Summary

The following table summarizes key findings related to the biological activity of (3-Boc-amino-azetidin-1-YL)-pyridin-4-YL-acetic acid:

Study FocusFindings
Antimicrobial ActivityEffective against MRSA with MIC values of 4–8 μg/mL.
Anticancer ActivityInduces apoptosis in MCF-7 cells with IC₅₀ lower than 5-FU.
Mechanism of ActionInhibits enzymes and modulates receptor activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.